molecular formula C11H13FO4 B13978788 Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate

Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate

Cat. No.: B13978788
M. Wt: 228.22 g/mol
InChI Key: DDIDBTTZKVQXMM-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate: is an organic compound with the molecular formula C11H13FO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, methoxy, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate typically involves the esterification of 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid.

    Reduction: 5-fluoro-3,4-dimethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

  • Methyl 2-fluoro-3,4-dimethoxy-5-methylbenzoate
  • 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid
  • Methyl 3-fluoro-4,5-dimethoxy-2-methylbenzoate

Comparison: Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate is unique due to the specific positioning of the fluorine, methoxy, and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the fluorine atom at the 5-position can enhance its stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13FO4

Molecular Weight

228.22 g/mol

IUPAC Name

methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate

InChI

InChI=1S/C11H13FO4/c1-6-7(11(13)16-4)5-8(12)10(15-3)9(6)14-2/h5H,1-4H3

InChI Key

DDIDBTTZKVQXMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)F)OC)OC

Origin of Product

United States

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